molecular formula C26H27NO2 B8351217 Dibenz(b,e)oxepin-11-carboxamide, 6,11-dihydro-N-(2,6-diethylphenyl)-2-methyl- CAS No. 144169-95-9

Dibenz(b,e)oxepin-11-carboxamide, 6,11-dihydro-N-(2,6-diethylphenyl)-2-methyl-

Cat. No. B8351217
Key on ui cas rn: 144169-95-9
M. Wt: 385.5 g/mol
InChI Key: GTWIRNCSQWSZJZ-UHFFFAOYSA-N
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Patent
US05478835

Procedure details

The similar procedures as in Example 1 were repeated except using 1.47 g of Compound A and 0.78 g of 2,6-diethylaniline in place of aniline to obtain 1.34 g of Compound 3.
Name
Compound A
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11](O)=[O:12])[C:4]=2[CH:3]=1.[CH2:20]([C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([CH2:29][CH3:30])[C:23]=1[NH2:24])[CH3:21]>>[CH2:20]([C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([CH2:29][CH3:30])[C:23]=1[NH:24][C:11]([CH:10]1[C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]=2[CH2:7][O:6][C:5]2[CH:18]=[CH:19][C:2]([CH3:1])=[CH:3][C:4]1=2)=[O:12])[CH3:21]

Inputs

Step One
Name
Compound A
Quantity
1.47 g
Type
reactant
Smiles
CC1=CC2=C(OCC3=C(C2C(=O)O)C=CC=C3)C=C1
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)CC)NC(=O)C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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